7-Bromonaphtho[1,2-b]benzofuran
CAS No.:
Cat. No.: VC15779743
Molecular Formula: C16H9BrO
Molecular Weight: 297.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H9BrO |
|---|---|
| Molecular Weight | 297.14 g/mol |
| IUPAC Name | 7-bromonaphtho[1,2-b][1]benzofuran |
| Standard InChI | InChI=1S/C16H9BrO/c17-13-6-3-7-14-15(13)12-9-8-10-4-1-2-5-11(10)16(12)18-14/h1-9H |
| Standard InChI Key | FAHHZSWXOUVTNP-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C=CC3=C2OC4=C3C(=CC=C4)Br |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The molecular structure of 7-bromonaphtho[1,2-b]benzofuran (C₁₆H₉BrO) consists of a benzofuran moiety fused to a naphthalene system, with a bromine atom at the 7-position. The planar aromatic system facilitates π-π stacking interactions, critical for charge transport in electronic devices. Key structural parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₉BrO |
| Molecular Weight | 297.15 g/mol |
| CAS Registry Number | 2172929-14-3 |
| Predicted Boiling Point | 471.3±25.0 °C |
| Density | 1.635±0.06 g/cm³ |
The bromine atom introduces electronic anisotropy, polarizing the aromatic system and altering frontier molecular orbital energies .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are pivotal for confirming its structure:
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¹H NMR: Aromatic protons resonate between δ 7.2–8.5 ppm, with deshielding observed for protons adjacent to the bromine atom .
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¹³C NMR: The carbonyl carbon (C–O) appears near δ 160 ppm, while bromine-bearing carbons exhibit upfield shifts due to electronegativity effects .
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High-Resolution MS: A molecular ion peak at m/z 296.984 ([M]⁺) aligns with the theoretical molecular weight .
Synthetic Methodologies
Rhodium-Mediated Cyclization
Rhodium catalysts enable the annulation of m-hydroxybenzoic acids with alkynes to construct the benzofuran core. For example, CpRh complexes facilitate C–H activation and migratory insertion, yielding brominated derivatives in 30–80% yields . Bromine can be introduced via post-functionalization using N-bromosuccinimide (NBS) under radical conditions .
Ruthenium-Catalyzed Alkenylation
Ruthenium-based systems, such as [RuCl₂(p-cymene)]₂, promote the alkenylation of hydroxybenzoic acids with acetylene gas. Subsequent oxidative cyclization with magnesium acetate in γ-valerolactone affords the fused benzofuran scaffold. Electron-withdrawing groups (e.g., Br) reduce yields due to decreased electron density at the reaction site .
Catalyst-Free Strategies
A catalyst-free synthesis involves the condensation of 2-naphthol with brominated propargyl alcohols in dimethylformamide (DMF). The reaction proceeds via a keto-enol tautomerization mechanism, achieving 70–85% yields . This method avoids costly metal catalysts, making it scalable for industrial applications.
Physicochemical Properties
Thermal Stability
Thermogravimetric analysis (TGA) reveals a decomposition temperature (T₅%) of 320°C, attributable to the robust fused-ring system. Differential scanning calorimetry (DSC) shows no melting transitions below 250°C, indicating amorphous morphology .
Solubility and Processability
The compound exhibits limited solubility in polar solvents (e.g., water, ethanol) but dissolves readily in chlorinated solvents (dichloromethane, chloroform) and aromatic hydrocarbons (toluene). Spin-coating thin films from toluene solutions produces uniform layers with root-mean-square (RMS) roughness <1 nm, suitable for optoelectronic devices .
Applications in Organic Electronics
Organic Light-Emitting Diodes (OLEDs)
7-Bromonaphtho[1,2-b]benzofuran serves as a host material in phosphorescent OLEDs due to its high triplet energy (2.8 eV). When doped with iridium(III) complexes, devices achieve external quantum efficiencies (EQEs) of 18–22% and luminance >10,000 cd/m² . The bromine substituent facilitates hole injection by lowering the highest occupied molecular orbital (HOMO) to −5.4 eV .
Organic Photovoltaics (OPVs)
In bulk heterojunction solar cells, this compound acts as an electron donor when paired with PC₇₁BM. Devices exhibit power conversion efficiencies (PCEs) of 6.5–7.2%, driven by broad absorption in the 400–600 nm range and balanced charge mobility (μₕ/μₑ ≈ 1.2) . Bromination enhances open-circuit voltage (Vₒc) by 0.3 V compared to non-halogenated analogs .
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